molecular formula C23H16IN3O3 B2670538 2-oxo-2-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]ethyl 3-iodobenzoate CAS No. 722465-12-5

2-oxo-2-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]ethyl 3-iodobenzoate

Cat. No.: B2670538
CAS No.: 722465-12-5
M. Wt: 509.303
InChI Key: LZUCHIONMDCMRN-UHFFFAOYSA-N
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Description

2-oxo-2-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]ethyl 3-iodobenzoate is a complex organic compound that features a triazole ring, a phenyl group, and an iodobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]ethyl 3-iodobenzoate typically involves a multi-step processThis reaction involves the use of an azide and an alkyne under copper(I) catalysis . The phenyl group and the iodobenzoate moiety are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]ethyl 3-iodobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the iodine atom .

Scientific Research Applications

2-oxo-2-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]ethyl 3-iodobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]ethyl 3-iodobenzoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the phenyl and iodobenzoate groups can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

IUPAC Name

[2-oxo-2-[4-(5-phenyltriazol-1-yl)phenyl]ethyl] 3-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16IN3O3/c24-19-8-4-7-18(13-19)23(29)30-15-22(28)17-9-11-20(12-10-17)27-21(14-25-26-27)16-5-2-1-3-6-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUCHIONMDCMRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)C(=O)COC(=O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16IN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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